钙碲酸盐

描述

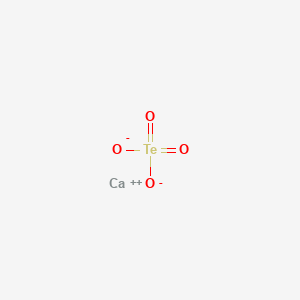

Calcium tellurate is a compound containing an oxyanion of tellurium where tellurium has an oxidation number of +6 . It is a type of tellurate, a compound that indicates a polyatomic anion with a central tellurium atom .

Synthesis Analysis

Different sparingly soluble tellurite salts, including Calcium tellurate, were prepared and characterized using various techniques including powder X-ray diffraction, scanning electron microscopy with energy-dispersive X-ray spectrometry, Fourier transform infrared spectroscopy, and thermogravimetric analysis . The solubility and solubility product of these salts were studied by potentiometric method using carbon paste sensors .Molecular Structure Analysis

The structure of Calcium tellurate was determined from X-ray powder data . The coordinates of the Calcium and Tellurium atoms were deduced from Patterson maps . The Oxygen atoms were placed on positions equivalent to those in Calcium tellurate and were refined .Chemical Reactions Analysis

Calcium tellurate, like other tellurite salts, has been studied for its solubility and solubility product . Thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy of the dissociation process or solution were calculated using the Debye–Hückel equation via the determination of solubility of metal tellurite salts at different temperatures .Physical And Chemical Properties Analysis

Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It is the fifth most abundant element in Earth’s crust . Calcium has a melting point of 842°C and a boiling point of 1484°C . Its density is 1.55 g/cm³ . Calcium metal has good ductility, electrical, and thermal conductivity .科学研究应用

无机分析中的鉴定

钙碲酸盐可以通过在无机分析中沉淀其钙盐来进行定性鉴定。这个过程涉及沉淀为银盐,然后进行选择性和特征性还原试验,有助于区分碲酸盐与其他类似化合物(Falkner, 1968)。

与碱性氧化物的反应

研究已经探讨了钙碲酸盐与CaO等碱性氧化物的反应。在氮气氛中加热时,钙碲酸盐发生不均化反应,形成正碲酸盐和碲化物阴离子,这可能对材料科学和化学工程产生影响(Osińska et al., 1995)。

在钙同位素地球化学中的应用

钙同位素,包括来自钙碲酸盐等化合物的同位素,在研究现存和过去脊椎动物的生物学方面具有应用。它们被用作饮食示踪剂和各种研究领域(如古生物学和生物考古学)中的生物标志物(Tacail et al., 2020)。

生物医学应用

钙碲酸盐的用途延伸到生物医学应用。例如,其衍生物被研究用于增强神经元存活并改善神经疾病中的功能结果(Okun et al., 2007)。

材料科学

在材料科学中,钙碲酸盐被研究用于低温共烧陶瓷的性质。其微波和介电性能使其成为各种技术应用的候选材料(Valant & Suvorov, 2004)。

碲化合物的生物活性

尽管并非直接关注钙碲酸盐,但对碲化合物更广泛范围的研究提供了有关其生物活性和在微生物学和药理学等领域的潜在应用的见解(Cunha et al., 2009)。

未来方向

Research into tellurates, including Calcium tellurate, is ongoing. For instance, a new calcium–iron (III) tellurate mineral was discovered at the Wildcat prospect in the Detroit district, Juab County, Utah . Furthermore, metal tellurate materials are being explored for potential uses in solar energy, batteries, and catalysis .

属性

IUPAC Name |

calcium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGBJEHIEKGACU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

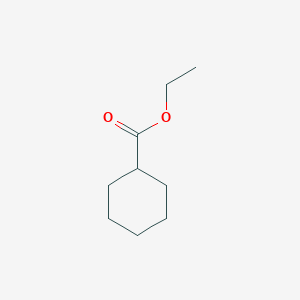

[O-][Te](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaTeO4, CaO4Te | |

| Record name | calcium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929986 | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium tellurate | |

CAS RN |

13812-57-2, 15852-09-2 | |

| Record name | Telluric acid (H2TeO3), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013812572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium tellurium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

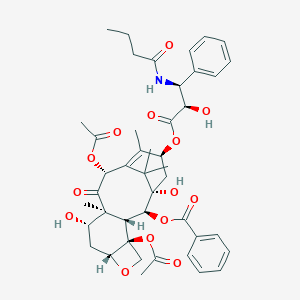

![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)